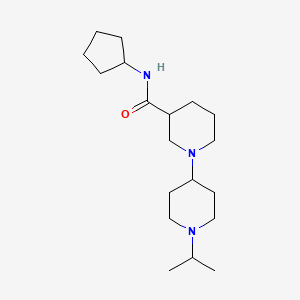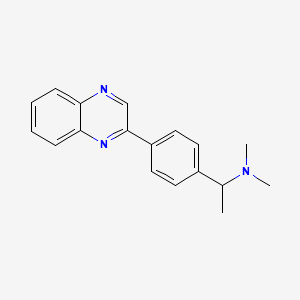![molecular formula C22H22N2O2 B3818564 (3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3818564.png)
(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as NAP or NAPQI, and it is a derivative of the opioid receptor antagonist, naloxone. NAP is a highly potent and selective inhibitor of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mechanism of Action
The mechanism of action of NAP involves the inhibition of PARP, which is involved in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can lead to cell death. By inhibiting PARP, NAP can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. NAP has also been shown to have neuroprotective properties, which may help to slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAP are complex and depend on the specific application. In cancer research, NAP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. In neurodegenerative disease research, NAP has been shown to have neuroprotective properties, which may help to slow the progression of these diseases. NAP has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using NAP in lab experiments is its high potency and selectivity for PARP. This makes it a powerful tool for studying the role of PARP in various biological processes. However, one of the limitations of using NAP in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, NAP may have off-target effects that need to be carefully controlled for in lab experiments.
Future Directions
There are several future directions for research on NAP. One area of research is in the development of new cancer therapies that use NAP to sensitize cancer cells to chemotherapy and radiation therapy. Another area of research is in the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Additionally, NAP may have potential applications in the treatment of inflammatory diseases and other conditions where PARP is involved. Further research is needed to fully understand the potential of NAP in these areas.
Scientific Research Applications
NAP has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research for NAP is in the treatment of cancer. NAP has been shown to be a potent inhibitor of PARP, which is involved in DNA repair pathways. By inhibiting PARP, NAP can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. NAP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. NAP has been shown to have neuroprotective properties, which may help to slow the progression of these diseases.
properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-19(13-23-12-15)22(26)24-9-8-20(21(25)14-24)18-7-6-16-4-2-3-5-17(16)11-18/h2-7,10-13,20-21,25H,8-9,14H2,1H3/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKAOMUCASLEPV-LEWJYISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3818499.png)
![2-(1-(4-fluorobenzyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3818507.png)

![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
![2-methyl-4-{4-[(2E)-2-methylpent-2-en-1-yl]piperazin-1-yl}-6-propylpyrimidine](/img/structure/B3818524.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B3818539.png)

![{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B3818549.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3818556.png)
![4-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B3818572.png)
![N-(2-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B3818581.png)
![N-{[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B3818589.png)
![methyl (2S,4R)-4-({[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3818590.png)
